molecular formula C10H12OS B8296271 7,7-Dimethyl-6,7-dihydro-5H-benzo[b]thiophen-4-one

7,7-Dimethyl-6,7-dihydro-5H-benzo[b]thiophen-4-one

Cat. No. B8296271
M. Wt: 180.27 g/mol
InChI Key: FPRZFRCXVFHNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-Dimethyl-6,7-dihydro-5H-benzo[b]thiophen-4-one is a useful research compound. Its molecular formula is C10H12OS and its molecular weight is 180.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,7-Dimethyl-6,7-dihydro-5H-benzo[b]thiophen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Dimethyl-6,7-dihydro-5H-benzo[b]thiophen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7,7-Dimethyl-6,7-dihydro-5H-benzo[b]thiophen-4-one

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

7,7-dimethyl-5,6-dihydro-1-benzothiophen-4-one

InChI

InChI=1S/C10H12OS/c1-10(2)5-3-8(11)7-4-6-12-9(7)10/h4,6H,3,5H2,1-2H3

InChI Key

FPRZFRCXVFHNIE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C2=C1SC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Methyl-1-thiophen-3-yl-pentylideneaminooxy)-acetic acid (2.17 g, 8.5 mmol) was added to a 0.1 M sodium hydroxide solution (93.5 ml) and heated to reflux. A solution of potassium persulfate (3.45 g, 12.75 mmol) in water (10 ml) was added dropwise and heating continued. After 2 hours, the reaction mixture was extracted with dry diethyl ether (100 ml). The organic layer was then washed with saturate sodium bicarbonate, water and brine, dried (Na2SO4) and concentrated in vacuo. The resulting oil was purified by silica gel chromatography to afford the title compound as a colourless oil (196 mg, 13%). MS (ES+) 18. δH (d6DMSO): 1.42 (6H, s), 2.03 (2H, t), 2.60 (2H, t), 7.22 (1H, d), 7.42 (1H, d).
Name
(4-Methyl-1-thiophen-3-yl-pentylideneaminooxy)-acetic acid
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
93.5 mL
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
13%

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